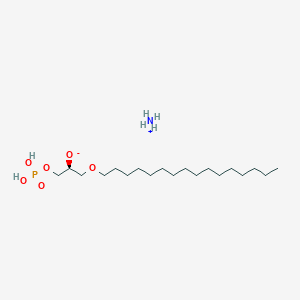
4,5-Dibromo-2,3-difluorophenylacetic acid
Übersicht
Beschreibung
4,5-Dibromo-2,3-difluorophenylacetic acid (4,5-DBFPA) is an organic compound that is used as a reagent in chemical synthesis and as a catalyst in various chemical reactions. It is a white solid that is soluble in water, ethanol, and acetone. 4,5-DBFPA is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It has been extensively studied for its potential applications in synthetic organic chemistry and its role in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 4,5-Dibromo-2,3-difluorophenylacetic acid is based on its ability to act as an acylating agent. It is able to react with nucleophiles, such as amines and alcohols, to form acylated intermediates. These intermediates can then be hydrolyzed to form the desired product.
Biochemical and Physiological Effects
4,5-Dibromo-2,3-difluorophenylacetic acid has been studied for its potential biochemical and physiological effects. Studies have shown that it has no mutagenic or genotoxic effects, and it is not toxic to mammals at concentrations up to 1 mM. Additionally, it has been shown to have no effect on the growth of bacteria or fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4,5-Dibromo-2,3-difluorophenylacetic acid in laboratory experiments is its low cost and ease of use. It is widely available and can be stored at room temperature. Additionally, it is highly soluble in organic solvents, making it easy to use in reactions. The main limitation of using 4,5-Dibromo-2,3-difluorophenylacetic acid is its toxicity. It is toxic to aquatic organisms and should be handled with care.
Zukünftige Richtungen
In the future, 4,5-Dibromo-2,3-difluorophenylacetic acid could be used in the synthesis of new drugs and agrochemicals. Additionally, it could be used in the synthesis of new polymers and materials. It could also be used in the synthesis of complex heterocyclic compounds, such as thiophene and furan derivatives. Finally, it could be used in the development of new catalysts for organic reactions.
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-2,3-difluorophenylacetic acid has been used in various scientific research applications. It has been used as a catalyst in the synthesis of organic molecules, such as pharmaceuticals, agrochemicals, and other fine chemicals. It has also been used in the synthesis of heterocyclic compounds, such as thiophene and furan derivatives. Additionally, it has been used in the synthesis of polymers, such as polycarbonates and polyesters.
Eigenschaften
IUPAC Name |
2-(4,5-dibromo-2,3-difluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F2O2/c9-4-1-3(2-5(13)14)7(11)8(12)6(4)10/h1H,2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMIOZSOAQIRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-2,3-difluorophenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B1460118.png)







![N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1460131.png)
![6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid](/img/structure/B1460133.png)
![1-Methylspiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B1460134.png)
![5-Butyl-4,8-dimethyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B1460137.png)
